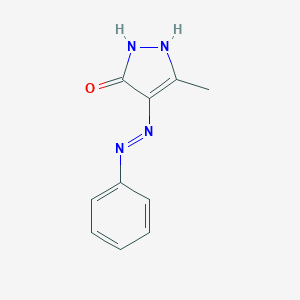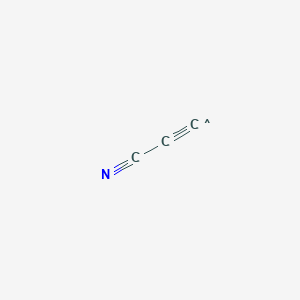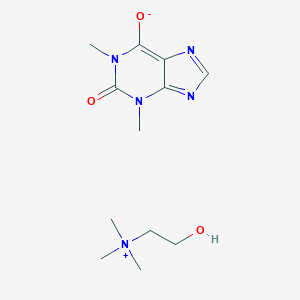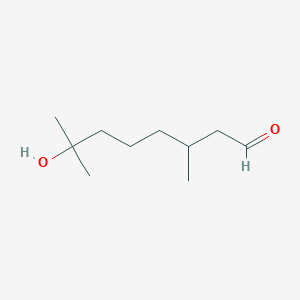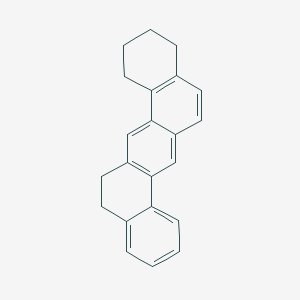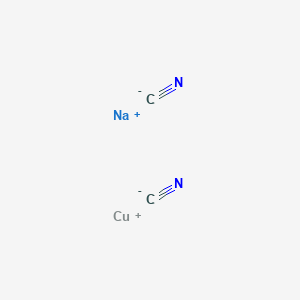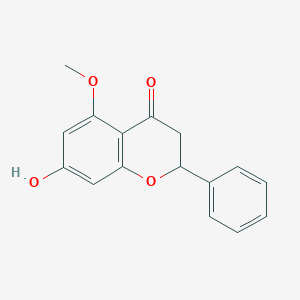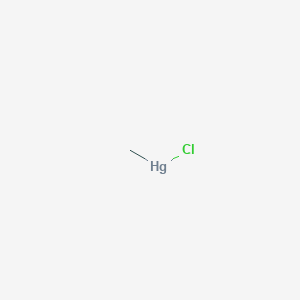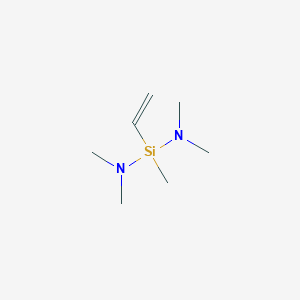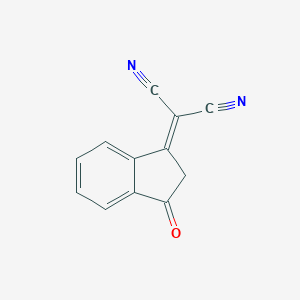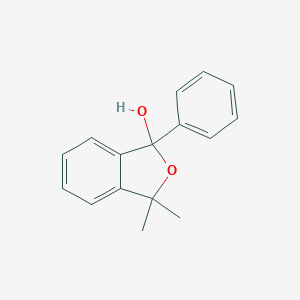
1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol, also known as DHDMPI, is a chemical compound that has been studied for its potential applications in scientific research. DHDMPI is a novel compound that has been synthesized and tested in various experiments to explore its mechanisms of action and potential benefits.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol is not fully understood, but it has been hypothesized that it may work by chelating metal ions. 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has been found to be selective for certain metal ions, such as copper and iron. It has been suggested that 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol may bind to metal ions and prevent them from causing oxidative damage to cells.
Biochemical and Physiological Effects:
1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in preventing oxidative stress-related diseases. 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has also been found to have anti-inflammatory properties, which may make it useful in treating inflammatory diseases. Additionally, 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has been found to have potential applications in cancer research and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has several advantages for lab experiments. It is a fluorescent probe, which makes it easy to detect in cells. 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol is also selective for certain metal ions, which makes it useful for studying metal ion-related diseases. However, 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has some limitations for lab experiments. It may not be suitable for studying certain metal ions, and it may have limited applications in certain types of experiments.
Orientations Futures
There are several future directions for 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol research. One potential direction is to study its potential applications in cancer research. 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has been found to have anti-cancer properties, and it may be useful in developing new cancer treatments. Another potential direction is to study its potential applications in neurodegenerative diseases. 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has been found to have antioxidant properties, which may make it useful in preventing or treating neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol and its potential applications in various fields of research.
Méthodes De Synthèse
1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the use of various reagents and catalysts to produce the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles.
Applications De Recherche Scientifique
1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has been studied for its potential applications in scientific research. It has been found to have several properties that make it a useful compound for various experiments. 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has been used as a fluorescent probe for detecting metal ions in cells. It has also been studied for its potential applications in cancer research and neurodegenerative diseases. 1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol has been found to have antioxidant properties, which may make it useful in preventing oxidative stress-related diseases.
Propriétés
Numéro CAS |
1023-91-2 |
|---|---|
Nom du produit |
1,3-Dihydro-3,3-dimethyl-1-phenylisobenzofuran-1-ol |
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
3,3-dimethyl-1-phenyl-2-benzofuran-1-ol |
InChI |
InChI=1S/C16H16O2/c1-15(2)13-10-6-7-11-14(13)16(17,18-15)12-8-4-3-5-9-12/h3-11,17H,1-2H3 |
Clé InChI |
XNIDDCSFMRIISS-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)O)C |
SMILES canonique |
CC1(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)O)C |
Autres numéros CAS |
1023-91-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



